dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole
Description
Dimethyl (3S)-2-Acetyl-3-Aminobutanedioate is a chiral amino acid derivative featuring an acetylated amine group and a dimethyl ester backbone. The compound’s structure combines a butanedioate core with acetyl and amino functional groups, making it a versatile intermediate for peptide modifications or chiral catalysts.
1H-Indole is a heterocyclic aromatic compound with a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. It is a fundamental building block in alkaloid synthesis and microbial metabolism. Studies highlight its role in bacterial survival, where its production peaks during lignin degradation (56.52% relative abundance on day 7) under alkaline conditions .
Properties
CAS No. |
107619-05-6 |
|---|---|
Molecular Formula |
C16H20N2O5 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole |
InChI |
InChI=1S/C8H13NO5.C8H7N/c1-4(10)5(7(11)13-2)6(9)8(12)14-3;1-2-4-8-7(3-1)5-6-9-8/h5-6H,9H2,1-3H3;1-6,9H/t5?,6-;/m0./s1 |
InChI Key |
SGVVZZSCFPMVDF-PQAGPIFVSA-N |
Isomeric SMILES |
CC(=O)C([C@@H](C(=O)OC)N)C(=O)OC.C1=CC=C2C(=C1)C=CN2 |
Canonical SMILES |
CC(=O)C(C(C(=O)OC)N)C(=O)OC.C1=CC=C2C(=C1)C=CN2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Indole-Based Acetylated Compounds
Indole derivatives with acetyl substituents at the 3-position, closely related to the target compound, are commonly synthesized by several methods:
Acylation of Indole Derivatives : Reaction of 1-acylindoles with acetyl chloride in the presence of catalysts like aluminum chloride at low temperatures (10-15 °C) yields 1-acyl-3-acetylindoles with good yields (~85%).
Hydrolysis of Acylated Intermediates : Subsequent hydrolysis using potassium hydroxide in aqueous methanol at room temperature efficiently produces 3-acetylindole derivatives in high yields (~83%).
Use of Trifluoroacetic Anhydride and Polyphosphoric Acid : Ethyl indole-2-carboxylates react with acetic acid in the presence of trifluoroacetic anhydride and polyphosphoric acid at room temperature to give ethyl 3-acetylindole-2-carboxylates in moderate yields within 5 hours.
Transition Metal-Catalyzed Cyclizations : Reaction of (2-isocyanobenzyl) lithium with methyl but-3-enoate at low temperatures followed by cuprous oxide reflux under nitrogen atmosphere affords 3-acetylindole derivatives with acceptable yields and reduced reaction times.
Acid-Catalyzed Reactions of Thioketals : Thioketal-substituted indoles refluxed with acidic catalysts and paraformaldehyde in acetone yield 3-acetylindoles in moderate yields (~65%).
Specific Preparation of Indoline and Substituted Indole Intermediates
A patented method details the preparation of 3,3-dimethylindoline derivatives, which are key intermediates structurally related to the target compound:
Nitration of 3,3-Dimethylindoline : Using sulfuric acid and fuming nitric acid at low temperatures (-15 °C to 10 °C) to selectively nitrate the dihydro-indole ring, yielding 6-nitro-3,3-dimethylindoline with high regioselectivity and yields (~91%).
Reduction of Nitro Groups : Catalytic hydrogenation with transition metal catalysts such as platinum or palladium on carbon converts nitro groups to amines efficiently.
Protection of Amines by Acetylation : The free amine groups on indoline can be protected by acetylation using acetyl chloride or acetic anhydride in the presence of coupling reagents (DIEA, DMAP) at room temperature in solvents like dichloromethane or DMF.
Salt Formation for Isolation : The indoline amine can be isolated as hydrochloride salts by treatment with HCl in isopropanol, facilitating purification and crystallization.
Aldol Condensation Approaches for Indole-Substituted Butanedioates
Modified Aldol Condensation : Indole-3-carbaldehyde reacts with acetylacetone in the presence of a base such as piperidine in dimethyl sulfoxide at ambient temperature to form substituted cyclohexanone derivatives with indole substituents. This method yields intermediates that can be further functionalized to obtain butanedioate derivatives.
Reaction Monitoring and Workup : The reaction is typically stirred for several hours (e.g., 5 hours), monitored by thin-layer chromatography, and quenched with dilute acid to precipitate the product, which is then washed and purified to yield high purity solids with yields up to 98%.
Data Table Summarizing Key Preparation Methods
| Preparation Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Acylation of 1-acylindoles | Acetyl chloride, AlCl3 catalyst | 10-15 °C | ~85 | Short reaction time (30-60 min), good yield |
| Hydrolysis of 1-acyl-3-acetylindoles | KOH in aqueous MeOH | 20 °C | ~83 | Rapid hydrolysis (15 min), good yield |
| Nitration of 3,3-dimethylindoline | H2SO4 + fuming HNO3 | -15 to 10 °C | 91 | Selective nitration, low temperature to control regioselectivity |
| Reduction of nitro groups | Catalytic hydrogenation (Pt/C, Pd/C, Raney Ni) | Room temperature | High | Efficient conversion to amines |
| Acetylation of amines | Acetyl chloride, DIEA, DMAP, DCM/DMF | Room temperature | High | Protection of amine groups for further reactions |
| Aldol condensation (indole-3-carbaldehyde + acetylacetone) | Piperidine base, DMSO solvent | Ambient temperature | 98 | High yield, mild conditions, monitored by TLC |
| Formation of indoline hydrochloride salt | HCl in isopropanol | Room temperature | 75.5 | Facilitates isolation and purification |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole moiety undergoes electrophilic substitution preferentially at the C3 position due to its electron-rich nature. Key reactions include:
Halogenation
3-Halogenated derivatives form under controlled conditions. For example:
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Br₂ (1 equiv) | 3-bromo-1H-indole derivative | 98% | CH₂Cl₂, rt, 1 min | |
| I₂/K₂CO₃ | 3-iodo-1H-indole derivative | 92% | MeCN, rt, 24 h |
These reactions proceed via σ-complex intermediates stabilized by the indole’s aromatic system .
Nucleophilic Reactions at the Amino Acid Ester
The acetylated amino acid side chain participates in:
Hydrolysis
-
Ester hydrolysis : Demethylation occurs under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to yield carboxylic acid derivatives .
-
Amide bond cleavage : Requires strong bases (e.g., LiOH) or prolonged acidic treatment (HCl, reflux) .
Condensation and Cyclization Reactions
The compound serves as a precursor in heterocycle formation:
With Anthranilamides
Condensation yields 2-(1H-indol-3-yl)quinazolin-4(3H)-ones under Brønsted acid catalysis (e.g., p-TSA):
| Anthranilamide | Product | Yield | Conditions |
|---|---|---|---|
| R = H | Quinazolinone derivative | 33% | CH₃CN, reflux, 4 h |
This proceeds via imine formation followed by cyclodehydration .
Ruthenium-Catalyzed Cycloisomerization
Alkynylated derivatives undergo cyclization to form 3-substituted indoles:
| Catalyst | Substrate | Product | Yield |
|---|---|---|---|
| [CpRuCl(dppbz)] | N-Benzoylaniline analog | 3-Acylindole | 87% |
The mechanism involves alkyne-to-vinylidene rearrangement followed by C–H activation .
Vilsmeier-Haack Formylation
Introduces formyl groups at C3 under POCl₃/DMF conditions:
| Starting Material | Product | IR (C=O stretch) | Yield |
|---|---|---|---|
| 2-(4-Bromo-phenyl)-1H-indole | 3-Formylindole | 1672 cm⁻¹ | 85% |
Comparative Reactivity Table
| Reaction Type | Site of Reactivity | Key Reagents | Selectivity |
|---|---|---|---|
| Electrophilic substitution | Indole C3 | Br₂, I₂, Cl₂ | >95% C3 |
| Nucleophilic acyl substitution | Acetyl/ester groups | NaOH, HCl | Partial |
| Cyclization | Indole N1/C2 | Ru catalysts | Moderate |
Mechanistic Insights
Scientific Research Applications
Dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole exerts its effects involves interactions with various molecular targets. The indole ring can interact with biological receptors, while the butanedioate moiety may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- 1H-Indole: Exhibits volatility and aromaticity, with a boiling point of 253–254°C.
- Dimethyl (3S)-2-Acetyl-3-Aminobutanedioate: Likely polar due to ester and amino groups, with higher solubility in polar solvents (e.g., DMSO, methanol). No direct melting/boiling point data exists, but analogous amino acid esters (e.g., methyl valinate) melt near 80–100°C.
- Substituted Indoles: Derivatives like (S)-3-(7-methyl-3-(o-tolylamino)-1H-indol-2-yl)propane-1,2-diol exhibit higher melting points (105.2–106.7°C) due to hydrogen bonding .
Research Findings and Data
Table 2: Spectroscopic Data for Indole Derivatives
Key Differentiators and Challenges
- Structural Complexity: Dimethyl (3S)-2-acetyl-3-aminobutanedioate’s chiral center and multifunctional groups contrast with 1H-indole’s simplicity, impacting synthetic accessibility and applications.
- Biological Roles: While 1H-indole is integral to microbial ecology, the dimethyl compound’s bioactivity remains underexplored but inferred from analogous amino acid esters.
- Analytical Limitations: Limited direct data on the dimethyl compound necessitates extrapolation from structurally related esters (e.g., dimethyl propanedioic acid ).
Biological Activity
Dimethyl (3S)-2-acetyl-3-aminobutanedioate; 1H-indole is a compound that has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Overview of Indole Derivatives
Indole and its derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. The structural diversity of indole compounds allows them to interact with various biological targets, leading to their pharmacological efficacy in different therapeutic areas .
Biological Activities
1. Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds containing the indole scaffold have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. A study demonstrated that specific indole derivatives could increase caspase-3 production in HCT116 cells, indicating their potential as anticancer agents .
2. Antimicrobial Properties
Indole-containing compounds have also been noted for their antimicrobial activities. They display effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some synthesized indole derivatives was reported as low as 0.98 μg/mL against MRSA, showcasing their potential as new antimicrobial agents .
3. Anti-inflammatory Effects
The anti-inflammatory properties of indole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. Studies have shown that these compounds can modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
4. Other Biological Activities
In addition to the aforementioned effects, indoles have been reported to possess antidiabetic and antihypertensive activities. Their ability to influence metabolic pathways makes them candidates for further exploration in these therapeutic areas .
The mechanisms through which dimethyl (3S)-2-acetyl-3-aminobutanedioate; 1H-indole exerts its biological effects include:
- Caspase Activation : Induction of apoptosis via caspase activation is a common mechanism among many indole derivatives.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in inflammatory processes or microbial resistance mechanisms .
- Molecular Docking Studies : Research utilizing molecular docking has illustrated how these compounds can bind effectively to target proteins involved in cell signaling and metabolism, enhancing their therapeutic potential .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of a series of indole derivatives on various human cancer cell lines. The results indicated that certain analogues significantly inhibited cell proliferation and induced apoptosis through caspase-mediated pathways.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of synthesized indole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed promising activity against resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms.
Data Summary
Q & A
Basic: What are the optimal synthetic conditions for preparing dimethyl (3S)-2-acetyl-3-aminobutanedioate coupled with 1H-indole derivatives?
Methodological Answer:
The synthesis typically involves multi-step reactions, including coupling of the aminobutanedioate moiety with substituted indoles. Key steps include:
- Solvent Selection : Use petroleum ether/ethyl acetate (1:1 v/v) for efficient extraction and crystallization, as demonstrated in indole derivative syntheses .
- Catalysis : For indole functionalization, acid catalysts like p-toluenesulfonic acid (p-TSA) enhance reaction rates and yields in forming indole-2-one derivatives .
- Characterization : Confirm purity via melting point analysis (e.g., 90.5–92.3°C for similar compounds) and NMR spectroscopy (¹H/¹³C) to verify stereochemistry .
Basic: How can researchers characterize the stereochemical and structural properties of this compound?
Methodological Answer:
- Spectroscopy : Use ¹H NMR (400 MHz) to analyze coupling constants (e.g., J = 8.8–14.8 Hz for diastereomers) and ¹³C NMR to confirm carbonyl/amine groups .
- Mass Spectrometry : High-resolution ESI-MS (e.g., observed m/z 325.1907 vs. calculated 325.1911) ensures molecular weight accuracy .
- X-ray Crystallography : Resolve stereochemistry via single-crystal studies, as applied to indole-2-carboxylate analogs .
Advanced: How can stereochemical challenges during synthesis be addressed, particularly diastereomer formation?
Methodological Answer:
- Chiral Auxiliaries : Employ enantiopure starting materials (e.g., (2R,3S)-configurations) to control stereochemistry .
- Chromatography : Use chiral columns or preparative TLC to separate diastereomers. For example, diastereomeric ratios of 62% yield were achieved via solvent optimization .
- Kinetic Control : Adjust reaction temperature and time to favor thermodynamically stable isomers .
Advanced: What computational methods validate the molecular interactions of this compound with biological targets?
Methodological Answer:
- DFT Calculations : Optimize 3D structures using B3LYP/6-31G* basis sets to predict electronic properties and reactivity .
- Molecular Docking : Simulate binding to enzymes (e.g., nicotinic acetylcholine receptors) using software like AutoDock, referencing indole-based docking studies .
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations to prioritize synthetic targets .
Advanced: How should researchers design bioactivity assays to evaluate enzyme inhibition potential?
Methodological Answer:
- Target Selection : Focus on enzymes with indole-binding pockets (e.g., kinases, cytochrome P450) based on structural analogs .
- Assay Conditions : Use fluorescence-based assays (e.g., ATPase activity for kinases) with IC₅₀ determination. Include controls like Bisindolylmaleimide inhibitors for comparison .
- Data Interpretation : Address false positives via counter-screens (e.g., thermal shift assays) to confirm target engagement .
Advanced: How can discrepancies in NMR data interpretation be resolved for complex indole derivatives?
Methodological Answer:
- 2D NMR : Employ COSY and HSQC to assign overlapping proton signals (e.g., aromatic indole protons at δ 6.32–7.16 ppm) .
- Deuterated Solvents : Use CD₃OD to enhance signal resolution and avoid exchange broadening in hydroxy-containing compounds .
- Reference Standards : Compare with published spectra of structurally similar indoles (e.g., 3-arylamino derivatives) .
Basic: What purification techniques are recommended for intermediates in this synthesis?
Methodological Answer:
- Recrystallization : Use ethyl acetate/petroleum ether mixtures to isolate crystalline products with >95% purity .
- Column Chromatography : Optimize silica gel elution with gradients of hexane/ethyl acetate (e.g., 3:1 to 1:1) for polar intermediates .
- HPLC : Apply reverse-phase C18 columns for final purification, especially for isomers .
Advanced: How can catalytic efficiency be improved in indole derivatization reactions?
Methodological Answer:
- Catalyst Screening : Test Brønsted acids (e.g., p-TSA) or Lewis acids (e.g., FeCl₃) to accelerate electrophilic substitution at the indole C3 position .
- Microwave Assistance : Reduce reaction times from hours to minutes while maintaining yields >80% .
- Solvent-Free Conditions : Explore mechanochemical grinding for eco-friendly synthesis .
Basic: How stable is this compound under varying storage conditions?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal degradation or photoisomerization .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of acetyl or ester groups .
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: What strategies are effective for molecular docking studies targeting indole-containing compounds?
Methodological Answer:
- Ligand Preparation : Generate 3D conformers using software like Open Babel, accounting for tautomeric forms of indole .
- Binding Site Analysis : Map hydrophobic pockets (e.g., Trp-binding sites in receptors) using PyMOL .
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities, validated against experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
